1-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-3-(4-METHYLPIPERIDIN-1-YL)PROPAN-2-OL
Overview
Description
1-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-3-(4-METHYLPIPERIDIN-1-YL)PROPAN-2-OL is a complex organic compound that belongs to the class of piperidine and carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-3-(4-METHYLPIPERIDIN-1-YL)PROPAN-2-OL typically involves multi-step organic reactions. The starting materials often include piperidine and carbazole derivatives, which undergo various chemical transformations such as alkylation, reduction, and cyclization.
Alkylation: The initial step may involve the alkylation of piperidine with an appropriate alkyl halide to introduce the 4-methyl group.
Reduction: The carbazole derivative is then reduced to form the tetrahydrocarbazole structure.
Coupling: The final step involves coupling the piperidine and tetrahydrocarbazole derivatives through a propanol linker, often using reagents like sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-3-(4-METHYLPIPERIDIN-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a valuable tool in biochemical research.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in targeting neurological disorders.
Therapeutic Agents: It may serve as a therapeutic agent in treating diseases like cancer and inflammation.
Industry
Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.
Agrochemicals: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 1-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-3-(4-METHYLPIPERIDIN-1-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-1-piperidinyl)-3-(9H-carbazol-9-yl)-2-propanol
- 1-(4-methyl-1-piperidinyl)-3-(6-methyl-9H-carbazol-9-yl)-2-propanol
Uniqueness
1-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-3-(4-METHYLPIPERIDIN-1-YL)PROPAN-2-OL is unique due to its specific structural features, such as the tetrahydrocarbazole moiety and the propanol linker. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-16-9-11-23(12-10-16)14-18(25)15-24-21-6-4-3-5-19(21)20-13-17(2)7-8-22(20)24/h7-8,13,16,18,25H,3-6,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJGYVSROLRDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C=CC(=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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